Camptothecin, acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

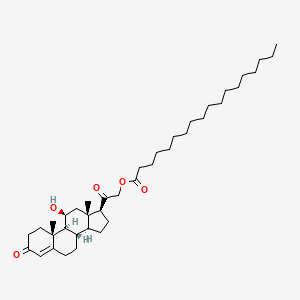

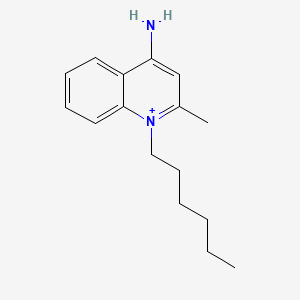

Camptothecin is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . It selectively inhibits the nuclear enzyme DNA topoisomerase, type I . Several semisynthetic analogs of camptothecin have demonstrated antitumor activity .

Synthesis Analysis

Camptothecin’s synthesis has been significantly improved due to its insufficient natural supply . The synthesis involves palladium-catalyzed (Heck reaction) intramolecular C-ring formation . There have also been attempts at its biotechnological production .Molecular Structure Analysis

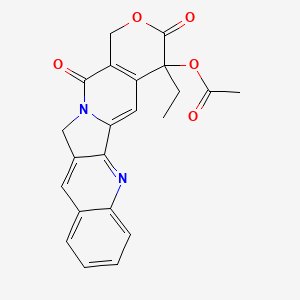

Camptothecin is a quinoline pentacyclic alkaloid, classified as pyrrolo [3,4- b ]quinoline . Its structure was determined in 1966 using a combination of NMR and X-ray approach .Chemical Reactions Analysis

Camptothecin exhibits a unique mechanism of action involving inhibition of topoisomerase I, which leads to the interruption of cell division processes . Current efforts in Camptothecin research focus on constructing better drugs, prodrugs, and new forms of administration .Physical And Chemical Properties Analysis

Camptothecin has a molecular weight of 348.35 . It is a solid substance with low solubility in water . Its rapid inactivation is due to the lactone ring opening at physiological pH .Wissenschaftliche Forschungsanwendungen

Camptothecin Accumulation in Plants : Research by Li and Liu (2004) found that treating Camptotheca acuminata seedlings with acetylsalicylic acid influenced the accumulation of camptothecin, an anti-cancer alkaloid. However, this treatment did not enhance the overall yield of camptothecin, suggesting limitations in using this method for large-scale production (Li & Liu, 2004).

Micropropagation and Alkaloid Production : Roja (2008) highlighted the successful micropropagation of Ophiorrhiza rugosa and the higher alkaloid content in tissue culture-derived plants compared to normal plants. This suggests potential for large-scale production of camptothecin using biotechnological methods (Roja, 2008).

Nanoemulsions for Drug Delivery : Fang et al. (2009) developed acoustically active nanoemulsions for camptothecin encapsulation, which addressed issues like solubility and stability. This study represents a step forward in camptothecin drug delivery research (Fang et al., 2009).

Historical Achievements in Natural Products Research : Oberlies and Kroll (2004) provided an integrated account of research on camptothecin, highlighting its unique action against cancer cells via topoisomerase I poisoning and its clinical applications (Oberlies & Kroll, 2004).

Biologically Active Camptothecin Derivatives : Liu et al. (2015) reviewed various biological activities of camptothecin derivatives, providing a comprehensive overview of their anticancer effects and the evolution of research in this area (Liu et al., 2015).

Mechanisms of Tumor Resistance and Modulation Strategies : Xu and Villalona-Calero (2002) discussed the mechanisms of tumor resistance to camptothecins and strategies for enhancing their antitumor activity, which is crucial for the development of more effective cancer therapies (Xu & Villalona-Calero, 2002).

Passive and Active Targeting Strategies for Delivery : Behera and Padhi (2020) reviewed active and passive targeting strategies for delivering camptothecin, emphasizing the need for efficient drug delivery systems to enhance its anticancer activity (Behera & Padhi, 2020).

Application of Biotechnology in Research : Zhihong, JiaJin, and Hesong (2010) summarized the application of biotechnology in camptothecin research, highlighting the potential of these techniques to improve camptothecin content and meet market demands (Zhihong, JiaJin, & Hesong, 2010).

Cytotoxic Actions and New Inhibitors : Kohn and Pommier (2000) detailed the molecular and biological determinants of camptothecin's cytotoxic actions, offering insights for the development of new topoisomerase I inhibitors (Kohn & Pommier, 2000).

Feasible Production by Hairy Root Culture : Saito et al. (2001) explored the production of camptothecin through hairy root culture of Ophiorrhiza pumila, proposing a commercially viable method for in vitro cell culture production (Saito et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Current research is focusing on the delivery of Camptothecin by active and passive targeting for anticancer activity . The development of several more active and water-soluble derivatives in the 1990s has stimulated significant progress in Camptothecin chemistry . There is also interest in testing multidrug regimens of Camptothecin with other anticancer drugs .

Eigenschaften

CAS-Nummer |

7688-64-4 |

|---|---|

Produktname |

Camptothecin, acetate |

Molekularformel |

C22H18N2O5 |

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) acetate |

InChI |

InChI=1S/C22H18N2O5/c1-3-22(29-12(2)25)16-9-18-19-14(8-13-6-4-5-7-17(13)23-19)10-24(18)20(26)15(16)11-28-21(22)27/h4-9H,3,10-11H2,1-2H3 |

InChI-Schlüssel |

ASVIEXKOXDCZDF-UHFFFAOYSA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C |

Kanonische SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C |

Synonyme |

camptothecin-20(S)-acetate camptothecin-20-acetate O-acetylcamptothecin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1212427.png)